
Dacomitinib Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacomitinib Impurity C is a chemical compound associated with the pharmaceutical drug dacomitinib. Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . Impurities like this compound can arise during the synthesis, storage, or degradation of the drug and are crucial for understanding the drug’s stability and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dacomitinib Impurity C involves several synthetic steps, typically starting from commercially available starting materials. The synthesis may involve reactions such as nucleophilic substitution, amination, and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the impurity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the reaction mixture . The process is carefully controlled to ensure the impurity meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Dacomitinib Impurity C can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Dacomitinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of dacomitinib.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its role in the safety and efficacy of dacomitinib as a pharmaceutical drug.
Mechanism of Action
The mechanism of action of Dacomitinib Impurity C is related to its structural similarity to dacomitinib. It may interact with the same molecular targets, such as the EGFR family of tyrosine kinases. The impurity can bind to the ATP-binding pocket of the kinases, potentially affecting their activity . the specific effects and pathways involved may differ from those of dacomitinib.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dacomitinib Impurity C include other impurities and degradation products of dacomitinib, such as:
- Dacomitinib Impurity A
- Dacomitinib Impurity B
- Dacomitinib Impurity D
Uniqueness
This compound is unique due to its specific chemical structure and properties. It may have distinct reactivity and stability compared to other impurities, making it an important compound for studying the overall stability and safety of dacomitinib .
Properties
CAS No. |
869199-69-9 |
|---|---|
Molecular Formula |
C25H27ClFN5O2 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |
InChI Key |
XDXLWHQJFSMJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


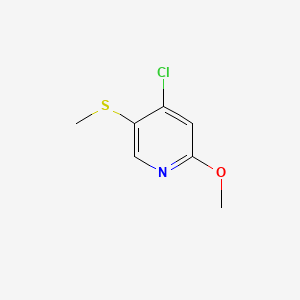
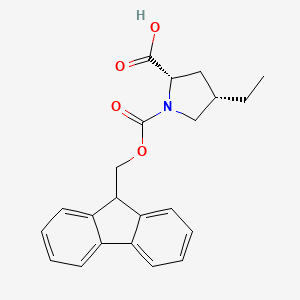
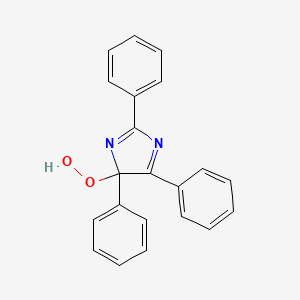

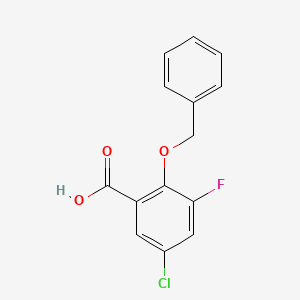
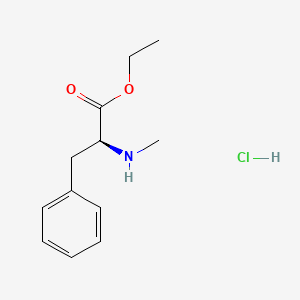
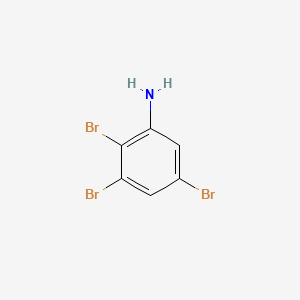


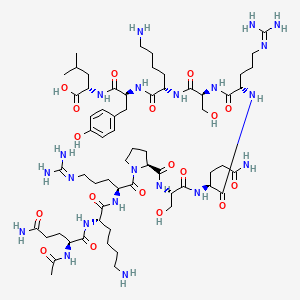

![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)


